Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Physicochemical profiling Reactivity prediction Amine basicity

Researchers optimizing hindered amine reactivity face unpredictable outcomes when substituting N-alkyl groups in TAD scaffolds. CAS 124172-54-9 solves this with a cyclopentyl substituent conferring intermediate steric bulk between N-butyl and N-cyclohexyl analogs. • pKa 11.99 (vs. 10.89 N-butyl) enhances target engagement at protonated amine binding pockets • ~271°C boiling point supports thermal stability during polymer melt processing for HALS applications • XLogP3 2.4 with dual HBD within drug-likeness space for CNS SAR Supplied at ≥98% purity with full characterization (NMR, HPLC, LC-MS).

Molecular Formula C14H28N2
Molecular Weight 224.39 g/mol
CAS No. 124172-54-9
Cat. No. B12852322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
CAS124172-54-9
Molecular FormulaC14H28N2
Molecular Weight224.39 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC2CCCC2)C
InChIInChI=1S/C14H28N2/c1-13(2)9-12(10-14(3,4)16-13)15-11-7-5-6-8-11/h11-12,15-16H,5-10H2,1-4H3
InChIKeyWUWJNVZUYIEHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-TAD: Identity & Sourcing


Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine (CAS 124172-54-9), systematically named N-cyclopentyl-2,2,6,6-tetramethylpiperidin-4-amine, is a sterically hindered secondary diamine with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol [1]. The compound features a 2,2,6,6-tetramethylpiperidine core bearing an N-cyclopentyl substituent at the 4-position. Predicted physicochemical properties include a boiling point of 270.9±8.0 °C, density of 0.93±0.1 g/cm³, and a calculated pKa of 11.99±0.20, with an XLogP3 of 2.4 [1]. It is commercially available from multiple global suppliers at purities of 95–98% and is primarily utilized as a research intermediate in medicinal chemistry, polymer stabilization, and coordination chemistry applications .

1Medicinal chemistry intermediate with cyclopentyl pharmacophore for CNS lead optimization
2Hindered amine light stabilizer (HALS) precursor for polymer stabilization research
3Coordination chemistry building block for bidentate ligand design with tunable basicity

Cyclopentyl Substituent: Why N-Alkyl-TADs Differ


Within the 2,2,6,6-tetramethylpiperidin-4-amine (TAD) class, N-alkyl substitution strongly modulates basicity, lipophilicity, steric bulk, and thermal stability—each of which directly governs performance in applications ranging from hindered amine light stabilizer (HALS) intermediate reactivity to pharmacophore recognition [1][2]. The cyclopentyl group in CAS 124172-54-9 imposes a unique conformational profile: its cyclic, saturated C5 ring provides a steric footprint intermediate between linear N-butyl and bulkier N-cyclohexyl analogs, translating into a predicted pKa of 11.99 (vs. 10.89 for the N-butyl derivative and 10.83 for the parent amine) and a boiling point of ~271 °C (vs. ~250 °C and ~188 °C, respectively) . These differences mean that substituting an N-cyclopentyl derivative with an N-butyl or N-cyclohexyl congener can alter reaction kinetics, solubility, and target-binding outcomes in a manner that is not predictable from core scaffold considerations alone .

Target: N-Cyclopentyl
Common N-Alkyl Alternates
Higher amine basicity (predicted)
N-Butyl: lower basicity may shift protonation-dependent reactivity and target engagement
Intermediate steric bulk (cyclic C5 ring)
N-Butyl: linear chain with higher conformational freedom; N-Cyclohexyl: greater steric encumbrance may alter reaction selectivity
Elevated thermal stability (higher predicted bp)
N-Butyl: lower thermal stability may limit high-temperature melt processing or distillation

Cyclopentyl-TAD: Differentiation Evidence


Basicity (pKa) Differentiation

The predicted pKa of the cyclopentyl derivative (11.99 ± 0.20) is substantially higher than that of the N-butyl analog (10.89 ± 0.10) and the parent 4-amino-2,2,6,6-tetramethylpiperidine (10.83 ± 0.10) . This elevated basicity arises from the electron-donating inductive effect and conformational constraints of the cyclopentyl ring. In practical terms, a ΔpKa of approximately +1.1 versus N-butyl and +1.2 versus the parent amine means the cyclopentyl derivative will be preferentially protonated under mildly acidic conditions where the N-butyl analog remains largely neutral, directly impacting its behavior as a ligand, catalyst, or HALS intermediate building block.

Basicity (pKa)
Data to verify
ΔpKa ≈ +1.1 (vs. N-butyl)
Supports protonation-dependent reactivity selection
Predicted values; experimental confirmation recommended
Physicochemical profiling Reactivity prediction Amine basicity

Boiling Point and Thermal Stability

The predicted boiling point of the cyclopentyl derivative (270.9 ± 8.0 °C) exceeds that of the N-butyl analog (249.7 ± 8.0 °C) by approximately 21 °C and exceeds the parent amine (188–189 °C, experimental) by approximately 82 °C . This higher boiling point reflects stronger intermolecular interactions arising from the cyclopentyl group's larger polarizable surface area relative to the linear butyl chain. For processes requiring elevated-temperature reactions, distillation purification, or applications where low volatility is critical (e.g., polymer melt stabilization), the cyclopentyl derivative offers a wider thermal operating window.

Boiling Point
Data to verify
ΔBP ≈ +21 °C (vs. N-butyl)
Supports high-temperature reaction and distillation design
Predicted bp; experimental verification advised
Thermal stability Distillation parameters Process chemistry

Lipophilicity Profile

The cyclopentyl derivative exhibits a computed XLogP3 of 2.4 [1], reflecting a significant increase in lipophilicity compared to the parent 4-amino-2,2,6,6-tetramethylpiperidine (estimated XLogP3 ~0.8–1.0 based on its lower molecular weight and the absence of a hydrophobic N-alkyl group). This places the cyclopentyl derivative in a favorable lipophilicity range for membrane permeability in drug discovery contexts (typically LogP 1–3) while maintaining adequate aqueous solubility due to its dual hydrogen bond donors (HBD = 2) [1]. The N-butyl analog, with its linear alkyl chain, is expected to have a comparable or slightly lower XLogP3 (estimated ~2.2–2.6) despite a lower molecular weight, owing to differences in molecular shape and polar surface area.

Lipophilicity
Reported
XLogP3 = 2.4
Balanced lipophilicity for membrane permeability
Computed XLogP3 (PubChem); HBD=2, HBA=2
Drug-likeness Partition coefficient ADME prediction

Purity Benchmarking Across Suppliers

The cyclopentyl derivative is offered by multiple independent suppliers at specified minimum purities. CymitQuimica provides the compound at 98% purity , Synblock offers NLT 98% with full analytical documentation including MSDS, NMR, HPLC, and LC-MS , AKSci lists 95% minimum purity , and Leyan supplies at 98% . This multi-vendor landscape with documented purity levels enables competitive procurement. In contrast, the N-cyclohexyl analog (CAS 37814-64-5) is listed at ≥98% by fewer suppliers , and the N-butyl analog (CAS 36177-92-1) is typically offered at ≥95% , indicating that the cyclopentyl derivative benefits from broader commercial availability at the higher 98% purity tier.

Purity Benchmark
Specification review
≥98% (≥3 suppliers)
Reduces single-supplier dependency risk
Supplier catalog data; verify current CoA
Procurement quality Purity specification Vendor comparison

Steric and Conformational Differentiation

The N-cyclopentyl group occupies a unique position in the steric continuum of 2,2,6,6-tetramethylpiperidin-4-amine derivatives. It is more sterically demanding than the N-butyl chain (which has free rotation around C–C bonds) but less encumbered than the N-cyclohexyl group (which adopts a chair conformation with greater steric width) . This intermediate steric profile has practical consequences: in reductive amination reactions with 2,2,6,6-tetramethyl-4-piperidone, the cyclopentylamine-derived product is obtained at yields comparable to or higher than those from cyclohexylamine, as the latter's greater steric bulk can slow imine formation [1]. The cyclopentyl group's ring-puckering dynamics also provide a distinct conformational landscape relative to the planar or freely rotating N-alkyl alternatives.

Steric Profile
Class-level
Parent
Intermediate steric bulk for selectivity without excessive penalty
Qualitative ranking; no quantitative steric parameters available
Application Domains
Class-level
HALS intermediate + CNS pharmacophore
Dual-use scaffold reduces distinct chemicals in multidisciplinary programs
Structural precedent; market performance data unavailable
Steric hindrance Conformational analysis Structure-activity relationship

Application Domains: HALS and Pharmaceuticals

The cyclopentyl derivative sits at the intersection of two major application domains. As an N-alkyl-2,2,6,6-tetramethylpiperidin-4-amine, it belongs to the structural class widely employed as hindered amine light stabilizer (HALS) intermediates: the tetramethylpiperidine core provides the radical-scavenging nitroxyl precursor, while the N-alkyl chain modulates compatibility with polymer matrices [1]. Simultaneously, the cyclopentyl group is a privileged pharmacophore in CNS drug discovery, appearing in FDA-approved monoamine reuptake inhibitors and NK1 antagonists [2][3]. This dual-domain relevance distinguishes it from N-aryl or N-benzyl analogs, which are more commonly restricted to pharmaceutical applications, and from N-alkoxy derivatives, which dominate commercial HALS formulations.

Application Domains
Class-level
HALS intermediate + CNS pharmacophore
Dual-use scaffold reduces distinct chemicals in multidisciplinary programs
Structural precedent; market performance data unavailable
Hindered amine light stabilizers Pharmaceutical intermediates Dual-use compound

Cyclopentyl-TAD: Application Scenarios


HALS Synthesis with Tailored Polymer Compatibility

The cyclopentyl derivative's elevated boiling point (271 °C predicted vs. 250 °C for N-butyl) and intermediate steric profile make it a suitable precursor for synthesizing monomeric HALS where enhanced thermal stability during polymer melt processing is required . The N-cyclopentyl group provides a balance between polymer matrix compatibility (via hydrophobic cyclopentyl ring) and sufficient molecular mobility for the nitroxyl regenerative cycle, potentially offering improved performance over linear N-alkyl HALS in polyolefin applications [1].

Medicinal Chemistry Hit-to-Lead Optimization

The cyclopentyl substituent is a validated pharmacophore in CNS drug discovery, with literature precedent for norepinephrine reuptake inhibition and NK1 receptor antagonism [2][3]. The compound's computed XLogP3 of 2.4, combined with dual hydrogen bond donors (HBD = 2), places it within favorable drug-likeness space. The higher pKa (11.99) relative to N-butyl analogs (10.89) may enhance target engagement at receptors with protonated amine binding pockets, making this scaffold a rational choice for SAR exploration in aminergic GPCR or transporter programs.

Coordination Chemistry and Catalyst Ligand Development

The hindered amine structure of the tetramethylpiperidine core, combined with the N-cyclopentyl group's electron-donating properties, positions this compound as a candidate for bidentate ligand design in transition metal catalysis . The higher basicity (pKa 11.99) and steric differentiation from N-butyl and N-cyclohexyl analogs provide tunable electronic and steric parameters for optimizing catalytic activity and selectivity in reactions such as cross-couplings, oxidations, or polymerizations.

Reference Standard for Metabolite/Impurity Profiling

Given the presence of the cyclopentylamine motif in approved and investigational drugs, this compound—available at 98% purity with full characterization data (NMR, HPLC, LC-MS) from multiple vendors —can serve as a well-characterized reference standard for analytical method development, impurity identification, or metabolite synthesis in pharmaceutical quality control workflows.

Application
Selection Property
Validation Focus
HALS intermediate synthesis
Thermal stability and steric profile
Polymer compatibility and nitroxyl regeneration efficiency
CNS hit-to-lead SAR
Drug-likeness profile (LogP 2.4, HBD 2)
Target engagement at aminergic receptors
Catalyst ligand design
Basicity and steric tunability
Catalytic activity and selectivity
Analytical reference standard
98% purity with full characterization data
Method development and impurity profiling
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